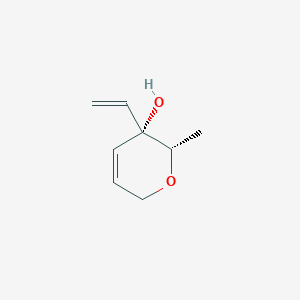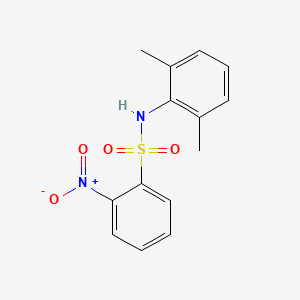![molecular formula C17H16N2O7 B14255879 O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine CAS No. 189639-32-5](/img/structure/B14255879.png)
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine is a derivative of the amino acid tyrosine, modified with a carboxy group and a nitrophenyl group. This compound is of interest due to its photolabile properties, meaning it can undergo photolysis when exposed to light, making it useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine typically involves the protection of the phenolic oxygen of tyrosine with a carboxy-2-nitrophenyl group. This can be achieved through a series of reactions, including esterification and nitration. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The carboxy group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to different oxidized forms of the compound .
Applications De Recherche Scientifique
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine has several scientific research applications:
Chemistry: Used as a photolabile protecting group in peptide synthesis.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems where controlled release is required.
Industry: Utilized in the development of photoreactive materials and coatings.
Mécanisme D'action
The mechanism by which O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine exerts its effects involves the absorption of light, leading to the cleavage of the nitrophenyl group and the release of the active tyrosine derivative. This photolysis process is highly specific and can be controlled by adjusting the wavelength and intensity of the light source .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-[Carboxy(2-nitrophenyl)methyl]-L-phenylalanine
- O-[Carboxy(2-nitrophenyl)methyl]-L-tryptophan
- O-[Carboxy(2-nitrophenyl)methyl]-L-serine
Uniqueness
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine is unique due to its specific photolabile properties, which make it particularly useful in applications requiring precise control over the release of active compounds. Its ability to undergo photolysis under mild conditions without affecting other functional groups in the molecule sets it apart from similar compounds .
Propriétés
Numéro CAS |
189639-32-5 |
|---|---|
Formule moléculaire |
C17H16N2O7 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[carboxy-(2-nitrophenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C17H16N2O7/c18-13(16(20)21)9-10-5-7-11(8-6-10)26-15(17(22)23)12-3-1-2-4-14(12)19(24)25/h1-8,13,15H,9,18H2,(H,20,21)(H,22,23)/t13-,15?/m0/s1 |
Clé InChI |
NQMXAMOYHAESPO-CFMCSPIPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(C(=O)O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(C(=O)O)OC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


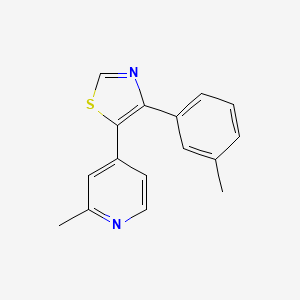



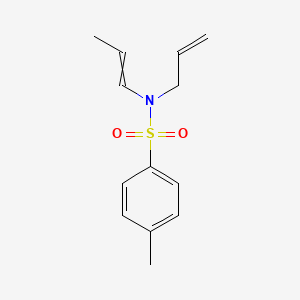
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

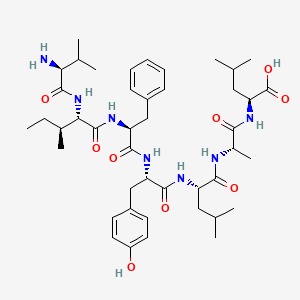
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)

![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
